molecular formula C19H18ClFN2O2S B2804999 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one CAS No. 851802-94-3

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2804999
CAS No.: 851802-94-3
M. Wt: 392.87
InChI Key: UXLZXXQXIUCCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound that features a unique combination of functional groups, including a chlorofluorobenzyl thioether, an imidazole ring, and a phenoxypropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the chlorofluorobenzyl thioether: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound under basic conditions to form the thioether linkage.

    Imidazole ring formation: The chlorofluorobenzyl thioether is then reacted with an imidazole derivative under acidic or basic conditions to form the imidazole ring.

    Phenoxypropanone attachment: Finally, the imidazole-thioether intermediate is reacted with a phenoxypropanone derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorofluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Sulfoxides and sulfones: From oxidation of the thioether group.

    Alcohols: From reduction of the carbonyl group.

    Substituted derivatives: From nucleophilic substitution of the chlorine atom.

Scientific Research Applications

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is unique due to its combination of a chlorofluorobenzyl thioether, an imidazole ring, and a phenoxypropanone moiety. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2S/c1-13(25-14-6-3-2-4-7-14)18(24)23-11-10-22-19(23)26-12-15-16(20)8-5-9-17(15)21/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLZXXQXIUCCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=C(C=CC=C2Cl)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.